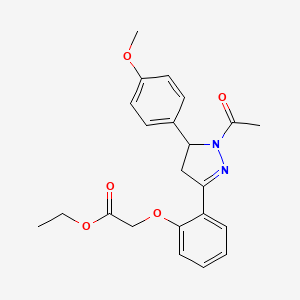
ethyl 2-(2-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-(2-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole moiety and subsequent esterification. The structure can be confirmed through various spectroscopic methods such as NMR and IR spectroscopy, which reveal characteristic absorption bands and chemical shifts indicative of the functional groups present in the compound.
Table 1: Spectroscopic Data
| Spectroscopic Technique | Observed Values |
|---|---|
| IR (cm−1) | 3428–3270 (NH), 1657 (C=O) |
| 1H-NMR (DMSO-d6) | δ: 2.28 (s, CH3), 3.71 (s, OCH3) |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. This compound has shown promising results in vitro against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects on MDA-MB-231 cells, the compound exhibited an IC50 value comparable to established chemotherapeutics. The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of cleaved PARP and caspase-3 in treated cells .
Antimicrobial Activity
Additionally, derivatives of pyrazole have demonstrated significant antimicrobial activity against various pathogens. This compound was tested against common bacterial strains and showed efficacy surpassing that of conventional antibiotics .
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Notably, compounds with similar structures have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Molecular Modeling Studies
Molecular docking studies suggest that the compound interacts favorably with target proteins involved in cancer progression. The binding affinities indicate potential for further development as an anticancer agent.
属性
IUPAC Name |
ethyl 2-[2-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-4-28-22(26)14-29-21-8-6-5-7-18(21)19-13-20(24(23-19)15(2)25)16-9-11-17(27-3)12-10-16/h5-12,20H,4,13-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMNCHBUQJVDCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














